2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a dimethylated propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: : The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine.
Introduction of Pyrazole Ring: : The pyrazole ring is introduced through a reaction with hydrazine and a suitable carbonyl compound.
Coupling of Pyridine and Pyrazole: : The pyridine and pyrazole derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst.
Introduction of Dimethylated Propanamide Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure conditions are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has shown potential as a bioactive molecule
Medicine
The compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including as a catalyst or additive in chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,2-Dimethyl-N-pyridin-4-ylpropanamide
N-(4-Pyridinyl)pivalamide
4-(2,2,2-TriMethylacetaMido)pyridine
Uniqueness
2,2-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its combination of the pyridine and pyrazole rings, which provides distinct chemical and biological properties compared to its similar counterparts. This combination allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-9-19-11-13(10-18-19)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXELGXXINBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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